molecular formula C23H25N3O4 B13856913 2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide

2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide

Cat. No.: B13856913
M. Wt: 407.5 g/mol
InChI Key: UXQKJJOEMOERCF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide involves multiple steps. The synthetic route typically includes the following steps:

    Formation of the oxazole ring: This step involves the cyclization of appropriate precursors to form the oxazole ring.

    Attachment of the pyridine ring: The pyridine ring is introduced through a substitution reaction.

    Formation of the phenoxy group: This involves the reaction of phenol derivatives with appropriate reagents.

    Attachment of the tetrahydropyran group: This step involves the reaction of tetrahydropyran derivatives with the intermediate compound.

    Formation of the acetamide group:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide can be compared with other similar compounds, such as:

  • 2,4-Pyrimidinediamine, 5-chloro-N4- [2- [ (1-methylethyl)sulfonyl]phenyl]-N2- [5-methyl-2- (1-methylethoxy)-4- [1,2,3,6-tetrahydro-1- (tetrahydro-2H-pyran-4-yl)-4-pyridinyl]phenyl]
  • (2S,3R,4S,5S,6R)-2- (4-chloro-3- (4-ethoxybenzyl)phenyl)-6- (hydroxyMethyl)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
  • (3S)-3-[4-[(2-氯-5-碘苯基)甲基]苯氧基]四氢呋喃

These compounds share structural similarities but differ in their specific functional groups and molecular configurations, leading to unique properties and applications .

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

2-[4-(5-methyl-2-pyridin-3-yl-1,3-oxazol-4-yl)phenoxy]-N-(oxan-4-ylmethyl)acetamide

InChI

InChI=1S/C23H25N3O4/c1-16-22(26-23(30-16)19-3-2-10-24-14-19)18-4-6-20(7-5-18)29-15-21(27)25-13-17-8-11-28-12-9-17/h2-7,10,14,17H,8-9,11-13,15H2,1H3,(H,25,27)

InChI Key

UXQKJJOEMOERCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CN=CC=C2)C3=CC=C(C=C3)OCC(=O)NCC4CCOCC4

Origin of Product

United States

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